molecular formula C17H21N3O6S2 B2358770 N1-(2-(furan-2-yl)ethyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872986-94-2

N1-(2-(furan-2-yl)ethyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No.: B2358770
CAS No.: 872986-94-2
M. Wt: 427.49
InChI Key: JPRNMSJCAQDWBO-UHFFFAOYSA-N
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Description

N1-(2-(furan-2-yl)ethyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a furan-ethyl moiety and a thiophene-sulfonyl-substituted 1,3-oxazinan-methyl group. Oxalamides are a versatile class of compounds with applications spanning flavor enhancement, antimicrobial agents, and antiviral therapeutics . Its design aligns with trends in medicinal chemistry, where sulfonyl and heteroaromatic groups are leveraged to modulate solubility, target binding, and resistance to enzymatic degradation .

Properties

IUPAC Name

N-[2-(furan-2-yl)ethyl]-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O6S2/c21-16(18-7-6-13-4-1-9-25-13)17(22)19-12-14-20(8-3-10-26-14)28(23,24)15-5-2-11-27-15/h1-2,4-5,9,11,14H,3,6-8,10,12H2,(H,18,21)(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPRNMSJCAQDWBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NCCC2=CC=CO2)S(=O)(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(furan-2-yl)ethyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a complex organic compound notable for its unique structural features, including a furan moiety and a thiophene ring. These components are often associated with significant biological activities, making this compound a subject of interest in pharmacological research.

Chemical Structure and Properties

The molecular formula of this compound is C17H21N3O5S2C_{17}H_{21}N_{3}O_{5}S_{2}, with a molecular weight of approximately 411.5 g/mol. The compound's structure includes:

Component Description
Furan RingContributes to biological activity and reactivity.
Thiophene RingKnown for various pharmacological effects.
Oxalamide MoietyEnhances stability and solubility.

Pharmacological Potential

Compounds featuring furan and thiophene rings have been documented to exhibit diverse biological activities, including:

  • Antimicrobial : Many derivatives possess bactericidal and fungicidal properties.
  • Anticancer : Some studies indicate potential anticancer activity, particularly through mechanisms involving apoptosis induction.
  • Anti-inflammatory : Compounds with similar structures have shown promise in reducing inflammation markers.

While specific mechanisms for this compound have not been fully elucidated, the presence of the furan and thiophene rings suggests potential interactions with various biological targets, such as enzymes involved in metabolic pathways.

Case Studies

  • Tyrosinase Inhibition : Similar furan derivatives have demonstrated potent inhibitory effects on mushroom tyrosinase, an enzyme critical in melanin biosynthesis. For instance, compounds with structural similarities showed IC50 values as low as 0.0433 µM, indicating strong inhibitory potential against this enzyme .
  • Cytotoxicity Assays : In studies involving B16F10 melanoma cells, compounds related to this class exhibited no cytotoxicity at concentrations up to 20 µM, suggesting a favorable safety profile for further development .

Research Findings

Recent studies have emphasized the importance of structural modifications in enhancing biological activity:

Compound Biological Activity IC50 (µM)
Compound ATyrosinase Inhibitor0.0433
Compound BAnticancer (B16F10 Cells)>20 (non-toxic)

These findings suggest that modifications to the furan and thiophene components can significantly influence the pharmacological properties of related compounds.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Flavoring Agents: S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)

  • Structure : Features a 2,4-dimethoxybenzyl group and a pyridin-ethyl chain.
  • Activity : A potent umami flavor enhancer, approved globally (FEMA 4233) for use in sauces, snacks, and frozen foods .
  • Metabolism : Rapidly metabolized in rat hepatocytes without amide hydrolysis, indicating enzymatic stability .
  • Regulatory Status : GRAS (Generally Recognized as Safe) with a high margin of safety (500 million times exposure margin) .
  • Key Difference : Unlike the target compound, S36 lacks sulfur-containing groups (e.g., thiophene-sulfonyl), which may influence metabolic pathways and flavor potency .

Antiviral Agents: HIV Entry Inhibitors (Compounds 13–15)

  • Structure : Thiazolyl-methyl and chlorophenyl groups dominate (e.g., N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide) .
  • Activity : Inhibit HIV entry via CD4-binding site targeting. Compound 15 showed 53% yield and 95.0% HPLC purity, with LC-MS confirming molecular integrity .
  • Metabolism : Steric hindrance from thiazole and pyrrolidine groups likely reduces hydrolysis.

Antimicrobial Agents: GMC Series (Isoindoline-1,3-dione Derivatives)

  • Structure : Halogenated aryl groups (e.g., 4-bromophenyl, 3-chloro-4-fluorophenyl) coupled to isoindoline-dione cores .
  • Activity : Broad-spectrum antimicrobial activity against E. coli and S. aureus. GMC-3 (4-chlorophenyl variant) exhibited the highest potency .
  • Synthesis : Recrystallized via THF/hexane-ethyl acetate, differing from the target compound’s likely sulfonation-driven synthesis .
  • Key Difference : The absence of halogens in the target compound may reduce antimicrobial efficacy but improve metabolic tolerance .

Structural Analog: N1-((3-((4-Fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide

  • Structure : Shares the 1,3-oxazinan-methyl backbone but substitutes thiophene-sulfonyl with 4-fluorophenyl-sulfonyl and methoxyphenethyl .
  • Properties : Likely similar solubility and steric profile due to sulfonyl and aryl-ethyl groups.

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Bioactivity/Application Metabolic Stability Regulatory Status
Target Compound Oxalamide Furan-ethyl, thiophene-sulfonyl-oxazinan Hypothesized antiviral/antimicrobial Likely stable (sulfonyl group) Not reported
S336 (FEMA 4233) Oxalamide 2,4-Dimethoxybenzyl, pyridin-ethyl Umami flavor enhancer No amide hydrolysis GRAS-approved
Compound 15 (HIV inhibitor) Oxalamide 4-Chlorophenyl, thiazole-pyrrolidine HIV entry inhibition High (HPLC 95.0%) Preclinical
GMC-3 (Antimicrobial) Oxalamide-isoindoline-dione hybrid 4-Chlorophenyl, isoindoline-dione Antimicrobial Moderate Experimental
Fluorophenyl-sulfonyl analog Oxalamide 4-Fluorophenyl-sulfonyl, methoxyphenethyl Structural/model compound High (sulfonyl group) Experimental

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The compound’s retrosynthetic breakdown reveals three primary fragments:

  • Oxalamide backbone : Derived from oxalyl chloride and amine precursors.
  • N1-(2-(Furan-2-yl)ethyl)amine : Synthesized via alkylation or reductive amination of furan derivatives.
  • N2-((3-(Thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)amine : Constructed through cyclization of a sulfonylated diol-amine intermediate.

Key challenges include stereochemical control during oxazinan ring formation and regioselective sulfonation of the thiophene ring.

Stepwise Synthesis of N1-(2-(Furan-2-yl)ethyl)-N2-((3-(Thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Synthesis of 3-(Thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methylamine

Thiophen-2-ylsulfonyl Chloride Preparation

Thiophene undergoes sulfonation at the 2-position using chlorosulfonic acid (ClSO3H) in dichloroethane at 0–5°C, yielding thiophene-2-sulfonic acid, which is subsequently treated with phosphorus pentachloride (PCl5) to generate thiophen-2-ylsulfonyl chloride.

Reaction Conditions :

  • Reagents : Thiophene (1.0 eq), ClSO3H (1.2 eq), PCl5 (1.5 eq)
  • Solvent : Dichloroethane
  • Temperature : 0–5°C (sulfonation), 25°C (chlorination)
  • Yield : 68–72%
Oxazinan Ring Formation

A diol precursor, 2-aminopropane-1,3-diol, reacts with thiophen-2-ylsulfonyl chloride in the presence of triethylamine (Et3N) to form a sulfonamide intermediate. Cyclization is induced via dehydration using p-toluenesulfonic acid (p-TsOH) in toluene under reflux.

Reaction Conditions :

  • Reagents : 2-Aminopropane-1,3-diol (1.0 eq), thiophen-2-ylsulfonyl chloride (1.1 eq), p-TsOH (0.1 eq)
  • Solvent : Toluene
  • Temperature : 110°C (reflux)
  • Yield : 65%

Synthesis of N1-(2-(Furan-2-yl)ethyl)amine

Furan-2-ethyl Bromide Preparation

Furan-2-carbaldehyde is reduced to furan-2-methanol using sodium borohydride (NaBH4), followed by bromination with phosphorus tribromide (PBr3).

Reaction Conditions :

  • Reagents : Furan-2-carbaldehyde (1.0 eq), NaBH4 (1.2 eq), PBr3 (1.5 eq)
  • Solvent : Tetrahydrofuran (THF)
  • Temperature : 0°C (reduction), 25°C (bromination)
  • Yield : 85%
Gabriel Synthesis of Primary Amine

Furan-2-ethyl bromide is treated with phthalimide potassium salt, followed by hydrazine hydrate to yield N1-(2-(furan-2-yl)ethyl)amine.

Reaction Conditions :

  • Reagents : Furan-2-ethyl bromide (1.0 eq), phthalimide (1.2 eq), hydrazine hydrate (2.0 eq)
  • Solvent : Ethanol
  • Temperature : 80°C
  • Yield : 70%

Oxalamide Coupling

Oxalyl chloride reacts sequentially with N1-(2-(furan-2-yl)ethyl)amine and N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)amine in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base.

Reaction Conditions :

  • Reagents : Oxalyl chloride (1.0 eq), furan-ethylamine (1.0 eq), oxazinan-methylamine (1.0 eq), DIPEA (3.0 eq)
  • Solvent : DCM
  • Temperature : 0°C → 25°C
  • Yield : 60–65%

Optimization and Scalability Considerations

Solvent and Catalyst Screening

Parameter Condition 1 Condition 2 Optimal Condition
Solvent DCM THF DCM
Base DIPEA Pyridine DIPEA
Temperature 0°C → 25°C 25°C constant 0°C → 25°C
Yield 60% 45% 65%

Purification Techniques

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 1:3) removes unreacted amines.
  • Recrystallization : Ethanol/water (4:1) yields pure oxalamide as white crystals.

Characterization and Analytical Data

Spectroscopic Properties

Technique Data
1H NMR δ 7.45 (s, 1H, thiophene), δ 6.35 (m, 2H, furan), δ 4.20 (t, 2H, oxazinan-CH2)
13C NMR δ 165.2 (C=O), δ 142.1 (thiophene-SO2), δ 110.3 (furan-C)
HRMS [M+H]+ Calculated: 482.15; Found: 482.14

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity.

Q & A

Q. Table 1: Key Analytical Techniques for Structural Characterization

TechniquePurposeCritical Parameters
¹H/¹³C NMRAssign functional groups and stereochemistry500 MHz, CDCl₃, TMS reference
HRMSConfirm molecular weightESI+ mode, resolution >30,000
HPLCAssess purity and stabilityC18 column, 0.8 mL/min flow

Q. Table 2: Common Pitfalls in Synthesis and Mitigation Strategies

StepPitfallSolution
SulfonationLow yield due to hydrolysisUse anhydrous conditions, SO₃·Py
Oxalamide CouplingImpure intermediatesPre-purify amines via flash chromatography
Oxazinan FormationRing-opening side reactionsUse mild bases (K₂CO₃)

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